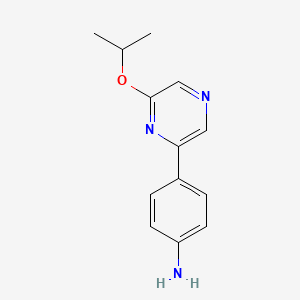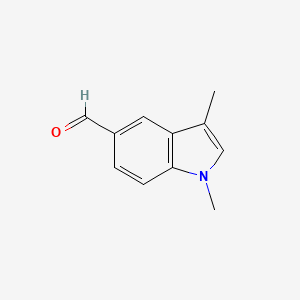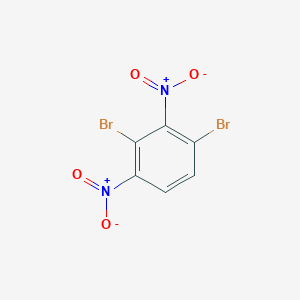
3-Hydroxy-pentanedioic acid monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-pentanedioic acid monomethyl ester: is an organic compound with the molecular formula C6H10O4. . This compound is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other remains as a free carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-pentanedioic acid monomethyl ester can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hydroxy-pentanedioic acid monomethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-pentanedioic acid monomethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study metabolic pathways involving glutaric acid derivatives. It may also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or as an intermediate in the manufacture of various chemicals .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-pentanedioic acid monomethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The ester group can be hydrolyzed to release glutaric acid, which can then participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Glutaric acid: The parent compound of 3-Hydroxy-pentanedioic acid monomethyl ester.
Dimethyl glutarate: A diester derivative of glutaric acid.
Methyl glutarate: Another ester derivative of glutaric acid.
Uniqueness: this compound is unique due to the presence of both a free carboxylic acid group and an ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its fully esterified counterparts .
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-hydroxy-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
JSEKXOGFRKPXOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)


![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)






![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)

